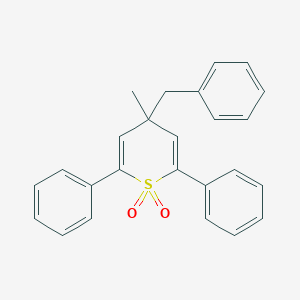
4-Benzyl-4-methyl-2,6-diphenyl-1lambda~6~-thiopyran-1,1(4H)-dione
描述
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide is an organic compound belonging to the thiopyran family
属性
CAS 编号 |
908587-56-4 |
|---|---|
分子式 |
C25H22O2S |
分子量 |
386.5 g/mol |
IUPAC 名称 |
4-benzyl-4-methyl-2,6-diphenylthiopyran 1,1-dioxide |
InChI |
InChI=1S/C25H22O2S/c1-25(17-20-11-5-2-6-12-20)18-23(21-13-7-3-8-14-21)28(26,27)24(19-25)22-15-9-4-10-16-22/h2-16,18-19H,17H2,1H3 |
InChI 键 |
PQAMOMKKUHTGHA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(S(=O)(=O)C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide typically involves the oxidation of 4-benzyl-4-methyl-2,6-diphenyl-4H-thiopyran. One common method employs sodium metaperiodate as the oxidizing agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
化学反应分析
Types of Reactions
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiopyran.
Substitution: Various substituted thiopyrans depending on the reagents used.
科学研究应用
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur-containing heterocycle can participate in redox reactions, influencing cellular processes. Additionally, its aromatic rings can engage in π-π interactions with biological molecules, affecting their function .
相似化合物的比较
Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Diphenyl-4H-pyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
Uniqueness
2,6-Diphenyl-4-benzyl-4-methyl-4H-thiopyran 1,1-dioxide stands out due to its unique combination of substituents, which confer distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


